2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl ring, followed by the introduction of the hydroxymethyl group. The acetamide group is then added, and finally, the benzyl ester is formed. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Scientific Research Applications
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard and in the synthesis of other compounds. In biology, it is used in studies related to neurotransmission and neuroinflammation. In medicine, it is used in research on diseases such as Alzheimer’s, Parkinson’s, and schizophrenia .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to affect dopamine receptors and other neurotransmitter systems, which play a crucial role in various neurological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester can be compared with other similar compounds, such as:
- 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide
- 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Methyl Ester
- 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Ethyl Ester These compounds share similar structural features but differ in their ester groups, which can affect their chemical properties and biological activities .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-hydroxy-2-[1-(phenylmethoxymethyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C13H17NO3/c14-12(16)11(15)13(6-7-13)9-17-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2,(H2,14,16) |
InChI Key |
NIBCIENRWVCRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C(C(=O)N)O |
Origin of Product |
United States |
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